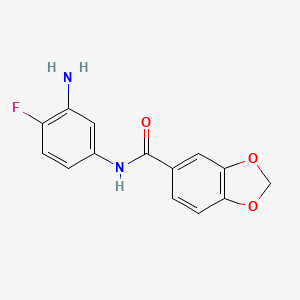

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Beschreibung

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 926265-21-6) is a benzodioxole-derived carboxamide featuring a 3-amino-4-fluorophenyl substituent. The fluorine atom at the para position of the aniline moiety and the amino group at the meta position are critical structural features that influence its electronic, solubility, and binding properties.

Eigenschaften

IUPAC Name |

N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMSWBMKFQNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the acylation of 3-amino-4-fluoroaniline with a benzodioxole derivative. The reaction conditions often include the use of acylating agents such as benzoyl chloride or benzoic anhydride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzodioxole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxamide group can be reduced to form amines.

- Substitution : The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Biology

The compound has been studied for its potential biological activities. Notably:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity : Studies have shown that N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated its efficacy against Hep3B liver cancer cells by significantly reducing α-fetoprotein levels, a tumor marker .

Medicine

In medicinal chemistry, this compound is being investigated as a potential drug candidate for various diseases due to its ability to modulate biological targets. Its mechanism of action involves binding to specific enzymes or receptors, leading to altered activity and therapeutic effects.

Industry

The compound's unique properties make it valuable in developing new materials with specific functionalities. It is being explored for applications in polymer science and materials engineering due to its stability and reactivity.

The biological activity of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has been documented through various studies:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 1.30 μM | Induces apoptosis; G2/M arrest |

| Study 2 | SAHA | 17.25 μM | Enhances cytotoxic effects of chemotherapeutics |

| Study 3 | Various Cancer Lines | Varies | Antioxidant activity; effective free radical scavenger |

Case Study 1: Evaluation Against Hep3B Cells

A significant study evaluated the effects of this compound on Hep3B liver cancer cells. Results indicated that treatment with N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide led to a notable G2/M phase arrest similar to established chemotherapeutics like doxorubicin.

Case Study 2: Combination Therapy

Another study investigated the compound's potential when used in combination with other anticancer drugs. The findings revealed that low concentrations of this compound could enhance the cytotoxic effects of established chemotherapeutics such as taxol and camptothecin.

Wirkmechanismus

The mechanism of action of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Benzodioxole Carboxamide Derivatives

Key Observations:

- The fluorine atom may improve metabolic stability and lipophilicity .

- Hybrid Scaffolds: Compounds 5bb and 5bd () incorporate a thiazole ring fused to the benzodioxole-carboxamide core. These derivatives exhibit tautomerism, which could influence their reactivity and biological activity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physical Data

Key Insights:

Biologische Aktivität

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound features a benzodioxole core, which is known for its diverse biological activities. The presence of an amino group and a fluorine atom on the phenyl ring enhances its interaction with biological targets.

Anticancer Activity

In Vitro Studies

- Cell Proliferation Inhibition : N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide has demonstrated significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to the standard drug SAHA (IC50 = 17.25 μM) .

- Mechanism of Action : The compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 cells. This was evidenced by increased levels of apoptosis markers and changes in cell morphology following treatment .

- Combination Therapy : In combination studies, N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide enhanced the efficacy of other chemotherapeutic agents such as taxol and camptothecin, suggesting its potential as an adjuvant therapy .

Antioxidant Activity

In addition to its anticancer properties, the compound has also been evaluated for its antioxidant activity. Studies indicate that it can scavenge free radicals effectively, contributing to its overall therapeutic potential .

Study 1: Evaluation Against Hep3B Cells

A study focused on the effects of benzodioxole derivatives on Hep3B cells found that N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide significantly reduced α-fetoprotein levels (a tumor marker), indicating reduced tumorigenicity. The compound caused a notable G2/M phase arrest similar to doxorubicin .

Study 2: Combination with Other Agents

In another study, the compound was tested in combination with other anticancer drugs to evaluate synergistic effects. Results showed that low concentrations of N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide could enhance the cytotoxic effects of established chemotherapeutics .

Data Summary

| Property | Value/Observation |

|---|---|

| IC50 against HepG2 | 1.30 μM |

| IC50 against SAHA | 17.25 μM |

| Mechanism | Induces apoptosis; G2/M arrest |

| Combination Efficacy | Enhances taxol/camptothecin activity |

| Antioxidant Activity | Effective free radical scavenger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.